molecular formula C16H19NO2S B2354388 Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate CAS No. 379250-77-8

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2354388
CAS No.: 379250-77-8
M. Wt: 289.39
InChI Key: GMZTUDPCTXIGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, commonly referred to as ETAT, is a thiophene-based compound that has been investigated for its potential applications in a variety of scientific research fields. ETAT is a relatively new compound, having only been discovered in the past decade. It has been found to possess a wide range of properties, including high solubility, low toxicity, and good stability, making it a promising candidate for a variety of applications.

Scientific Research Applications

Synthesis and Characterization

  • A study by Menati et al. (2020) discussed the synthesis and characterization of a new azo-Schiff base derived from Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, providing insights into its crystal structure and chemical properties (Menati et al., 2020).

Biological Activities

  • Prasad et al. (2017) explored the synthesis of novel 2-aminothiophene derivatives, including Ethyl 2-amino-4-phenylthiophene-3-carboxylate, evaluating their antimicrobial properties. This study highlights the potential of these compounds in drug development (Prasad et al., 2017).

Antiproliferative Activities

  • A research by Ghorab et al. (2013) identified certain thiophene derivatives, closely related to this compound, as having notable antiproliferative activities, particularly against breast and colon cancer cell lines (Ghorab et al., 2013).

Antimicrobial and Antioxidant Properties

  • Abu‐Hashem et al. (2011) synthesized various thiophene derivatives, including Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, and evaluated their antimicrobial activities, demonstrating promising potential in this field (Abu‐Hashem et al., 2011).

Anticancer Potentials

  • Mohareb et al. (2016) synthesized various thiophene and benzothiophene derivatives, studying their anticancer properties. This research further emphasizes the pharmaceutical significance of thiophene-based compounds (Mohareb et al., 2016).

Properties

IUPAC Name

ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZTUDPCTXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.